(Rac)-1,2-Dihexadecylglycerol

PKC signaling Vascular smooth muscle Second messengers

Choose (Rac)-1,2-Dihexadecylglycerol for its non-hydrolyzable ether linkage, which ensures sustained PKC-ε inactivation—unlike rapidly metabolized ester-linked DAGs that paradoxically activate PKC-ε. This racemic dialkyl glyceryl ether suppresses MAPK/PI3K/Akt signaling, making it ideal for anti-proliferative studies in atherosclerosis, restenosis, and vascular biology. Its oxidation-resistant ether bonds form stable model membranes for biophysical assays. Use as a precise control to dissect ester- vs. ether-linked second-messenger pathways. Critical: CAS 1401708-83-5 corresponds to Dihexa; the correct CAS for this glycerol is 13071-60-8. Do not substitute with ester analogs.

Molecular Formula C27H44N4O5
Molecular Weight 504.7 g/mol
CAS No. 1401708-83-5
Cat. No. B607116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-1,2-Dihexadecylglycerol
CAS1401708-83-5
SynonymsPNB-0408;  PNB 0408;  PNB0408;  Dihexa;  N-hexanoic-Tyr-Ile-(6) aminohexanoic amide;  N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide
Molecular FormulaC27H44N4O5
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N
InChIInChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1
InChIKeyXEUVNVNAVKZSPT-JTJYXVOQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-1,2-Dihexadecylglycerol (CAS 1401708-83-5): Ether-Linked Diglyceride for PKC Signaling and Membrane Biology Research


(Rac)-1,2-Dihexadecylglycerol is a synthetic, non-hydrolyzable ether-linked analog of sn-1,2-diacylglycerol (DAG) that serves as a research tool to dissect lipid second-messenger signaling pathways. It is a saturated dialkyl glyceryl ether with hexadecyl groups at the sn-1 and sn-2 positions, and it is primarily used to study protein kinase C (PKC) activation and membrane biophysics . The compound is a racemic mixture. Importantly, the CAS number 1401708-83-5 is also associated with the nootropic peptide Dihexa, which is a distinct chemical entity; the CAS registry number for (Rac)-1,2-Dihexadecylglycerol is 13071-60-8 .

Why Ether-Linked (Rac)-1,2-Dihexadecylglycerol Cannot Be Replaced by Ester-Linked Diacylglycerols in Signaling Studies


Generic substitution of (Rac)-1,2-Dihexadecylglycerol with a simple ester-linked diacylglycerol (e.g., 1,2-dipalmitoyl-sn-glycerol) fails because the ether linkage confers fundamentally different biological and biophysical properties. Ether-linked diglycerides are non-hydrolyzable, leading to sustained signaling events, whereas ester-linked DAGs are rapidly metabolized [1]. Critically, these two lipid classes exert opposing effects on PKC signaling: ester-linked DAGs activate PKC-ε and promote proliferation, while ether-linked diglycerides inhibit PKC-ε and induce growth arrest [1]. Furthermore, the ether linkage alters lipid packing and phase behavior in membrane bilayers, which directly impacts the experimental outcomes in membrane biophysics studies [2]. Therefore, using an ester-linked analog will not recapitulate the unique signaling and membrane-modulating properties of the ether lipid class.

Quantifiable Differentiation: (Rac)-1,2-Dihexadecylglycerol vs. Closest Analogs


Divergent PKC-ε Regulation: Ether-Linked DG Inhibits, Ester-Linked DAG Activates

Ether-linked diglycerides, such as (Rac)-1,2-Dihexadecylglycerol, functionally oppose their ester-linked counterparts in protein kinase C (PKC) regulation. In cell-based assays, ester-linked diacylglycerols (DAGs) activate PKC-ε and promote cellular proliferation. In stark contrast, ether-linked DGs inactivate PKC-ε and lead to growth arrest [1].

PKC signaling Vascular smooth muscle Second messengers

Metabolic Stability: Non-Hydrolyzable Ether vs. Labile Ester Linkage

The ether linkage in (Rac)-1,2-Dihexadecylglycerol is resistant to hydrolysis by cellular lipases, a feature not shared by ester-linked diacylglycerols. This stability is a direct result of the chemical bond: C-O-C vs. C-O-C(=O)-C . While direct, head-to-head quantitative half-life data in identical assay systems is lacking for this specific molecule, the principle is a well-established class-level inference in lipid biology and is supported by its recommended storage conditions (stable at -20°C, compared to more stringent storage requirements for labile esters) .

Lipid metabolism Chemical stability Signaling assays

Membrane Bilayer Packing: Ether-Linked Lipids Form More Condensed Phases

Studies on ether- versus ester-linked phospholipids demonstrate that the ether linkage leads to a more condensed and ordered lipid bilayer. For example, the gel-to-liquid crystalline phase transition temperature (Tm) for an ether-linked phosphatidylcholine (1,2-dihexadecyl-sn-glycero-3-phosphocholine) is higher than its ester-linked analog (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), though specific numerical values for the dihexadecylglycerol backbone are not directly reported [1]. This class-level inference of increased packing density is relevant to the diglyceride backbone as well.

Membrane biophysics Lipid bilayers Phase behavior

High-Impact Research Applications for (Rac)-1,2-Dihexadecylglycerol


Dissecting PKC-ε-Dependent Growth Arrest in Vascular Smooth Muscle Cells

Based on the evidence that ether-linked diglycerides inactivate PKC-ε and inhibit MAPK and PI3K/Akt signaling [1], (Rac)-1,2-Dihexadecylglycerol is an ideal tool for studies investigating the anti-proliferative effects of ether lipids in vascular biology, atherosclerosis, and restenosis models.

Constructing Non-Hydrolyzable Lipid Bilayers for Membrane Biophysics

The compound's ether linkages and its demonstrated use in model lipid bilayers make it a critical component for creating stable, oxidation-resistant membranes. It is specifically suitable for studying the impact of ether lipids on membrane order, permeability, and phase behavior in biophysical assays.

Differentiating Growth Factor vs. Cytokine Signaling Pathways

Given the distinct pathways activated by ester- and ether-linked diglycerides [1], this compound serves as a precise control in experiments designed to separate the second messenger roles of diacylglycerols (from growth factors) from those of ether-linked diglycerides (from inflammatory cytokines).

Synthetic Precursor for Phospholipid and Glycolipid Analogs

As a core scaffold, (Rac)-1,2-Dihexadecylglycerol is used to synthesize more complex ether-linked phospholipids and glycolipids . Its availability and defined stereochemistry (as a racemate) provide a consistent starting material for generating a library of lipid probes for drug discovery and lipidomics research.

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